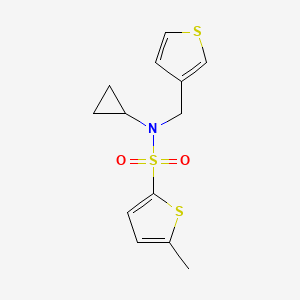

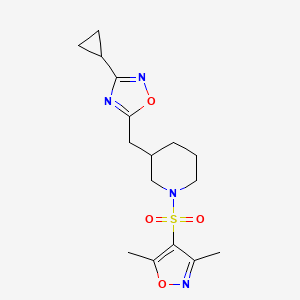

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide" is a thiophene sulfonamide derivative. Thiophene sulfonamides are a class of compounds that have been studied for various biological activities, including urease inhibition, antibacterial properties, and as potential inhibitors for certain enzymes like cyclin-dependent kinase 5 (cdk5) . These compounds are characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can significantly affect their chemical and biological properties.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through different methods. One approach involves the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, which allow the introduction of aryl groups to the thiophene nucleus . Another method includes the AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides to construct indane derivatives, which suggests a potential pathway for the synthesis of cyclopropyl-containing thiophene sulfonamides .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives can be complex and is influenced by the substituents on the thiophene ring. X-ray diffraction methods have been used to determine the structure of related compounds, revealing details such as bonding and geometry . For example, sulfonamide-derived ligands and their metal complexes have been shown to adopt an octahedral geometry .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. The presence of the sulfonamide group can lead to interactions with transition metals, forming complexes with potential biological activities . Additionally, reactions with ynamines have been reported to yield novel S,N-heterocycles, demonstrating the reactivity of the sulfonamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, pKa, and the ability to bind to biological targets . For instance, optimizing substituents for water solubility and appropriate pKa can lead to compounds with specific biological activities, such as ocular hypotensive agents for glaucoma treatment .

Aplicaciones Científicas De Investigación

Synthesis and Enantioselective Applications

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is involved in the synthesis of various organic compounds, demonstrating the broad applicability of sulfonamides in enantioselective organocatalysis. For instance, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid were synthesized and utilized as organocatalysts in the enantioselective cyclopropanation of α,β-unsaturated aldehydes with sulfur ylides, yielding cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Medicinal Chemistry and Biological Evaluation

The compound is also a key precursor in the development of potential therapeutic agents. A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds were evaluated for their urease inhibition, hemolytic, and antibacterial activities, indicating the role of sulfonamides in medicinal chemistry as potential therapeutic agents (Noreen et al., 2017).

Anticonvulsant and Antibacterial Agents

Another application in medicinal chemistry involves the synthesis of heterocyclic compounds containing a sulfonamide moiety, aiming at developing new antibacterial agents. This synthesis approach leads to compounds with varied biological activities, highlighting the versatility of sulfonamides in drug discovery (Azab, Youssef, & El-Bordany, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c1-10-2-5-13(18-10)19(15,16)14(12-3-4-12)8-11-6-7-17-9-11/h2,5-7,9,12H,3-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUBSBBICSTPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)

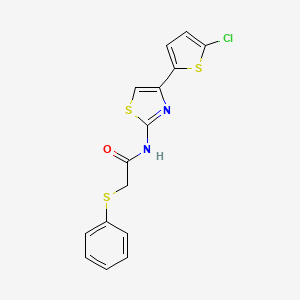

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

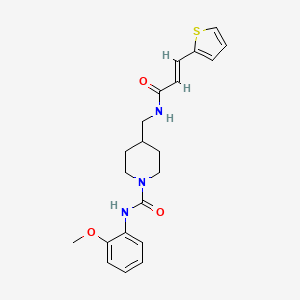

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B2545766.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)